molecular formula C17H15NO4 B11158326 N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide

N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide

Cat. No.: B11158326
M. Wt: 297.30 g/mol
InChI Key: UMGRLHMRKGBXPO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide is a synthetic organic compound with the molecular formula C17H15NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide typically involves a multi-step process. One common method starts with the preparation of the chromene core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate. This is followed by oxidative aromatization to obtain the benzochromene structure .

Industrial Production Methods

the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzochromenes and their derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide group.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

N,N-dimethyl-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide

InChI

InChI=1S/C17H15NO4/c1-18(2)16(19)10-21-11-7-8-13-12-5-3-4-6-14(12)17(20)22-15(13)9-11/h3-9H,10H2,1-2H3

InChI Key

UMGRLHMRKGBXPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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